molecular formula C21H27N B023782 Butriptyline CAS No. 35941-65-2

Butriptyline

Cat. No.: B023782
CAS No.: 35941-65-2
M. Wt: 293.4 g/mol
InChI Key: ALELTFCQZDXAMQ-UHFFFAOYSA-N
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Description

Butriptyline, sold under the brand name Evadyne among others, is a tricyclic antidepressant that has been used in the United Kingdom and several other European countries for the treatment of depression. It is closely related to amitriptyline and is known for its potent antihistamine and anticholinergic effects .

Scientific Research Applications

Butriptyline has been extensively studied for its applications in various fields:

    Chemistry: Used as a model compound for studying tricyclic antidepressants.

    Biology: Investigated for its effects on neurotransmitter systems.

    Medicine: Used in the treatment of depression and other mood disorders.

    Industry: Utilized in the development of new antidepressant drugs.

Mechanism of Action

Target of Action

Butriptyline, a tricyclic antidepressant, primarily targets the following receptors in the human body :

Mode of Action

This compound acts as an antagonist or inhibitor at its primary targets . This means it binds to these receptors and inhibits their normal function. Specifically:

Biochemical Pathways

Its mechanism of action suggests it impacts the serotonergic and histaminergic pathways in the brain . By inhibiting the reuptake of serotonin, it likely affects the serotonin signaling pathway, leading to increased serotonin levels in the brain. Its antagonistic action on the Histamine H1 and 5-HT2A receptors suggests it may also impact histamine and serotonin receptor-mediated signaling pathways.

Pharmacokinetics

This compound exhibits the following pharmacokinetic properties :

Result of Action

The molecular and cellular effects of this compound’s action primarily involve alterations in neurotransmission. By inhibiting the reuptake of serotonin, it increases the availability of this neurotransmitter, potentially enhancing mood regulation . Its antagonistic effects on Histamine H1 and 5-HT2A receptors may also impact various physiological functions, including neurotransmission and smooth muscle contraction .

Safety and Hazards

Butriptyline should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn . In case of accidental ingestion or contact, immediate medical attention should be sought .

Relevant Papers

One relevant paper titled “Comparative pharmacological studies on this compound and some related standard tricyclic antidepressants” was found . The paper compares this compound with imipramine and other tricyclic antidepressants for its ability to modify various physiological responses .

Biochemical Analysis

Biochemical Properties

Butriptyline interacts with several enzymes and proteins in the body. It acts as an antagonist inhibitor for the Sodium-dependent serotonin transporter and the Histamine H1 receptor . It also acts as an antagonist for the 5-hydroxytryptamine receptor 2A . These interactions play a crucial role in its function as a tricyclic antidepressant.

Cellular Effects

This compound influences cell function by interacting with various cell signaling pathways. By acting as an antagonist for certain receptors, it can affect gene expression and cellular metabolism . The exact nature of these effects can vary depending on the specific cell type and the concentration of this compound.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It can inhibit or activate certain enzymes, which can lead to changes in cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butriptyline is synthesized through a multi-step process involving the reaction of dibenzocycloheptene with various reagents to form the final product. The key steps include:

    Formation of the dibenzocycloheptene core: This involves the cyclization of a biphenyl compound.

    Introduction of the side chain: The side chain is introduced through a series of reactions, including alkylation and amination.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: Butriptyline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the side chain or the core structure.

    Substitution: Substitution reactions can occur on the aromatic rings or the side chain.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products: The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .

Comparison with Similar Compounds

    Amitriptyline: Another tricyclic antidepressant with similar pharmacological properties.

    Nortriptyline: A metabolite of amitriptyline with similar effects.

    Protriptyline: Another tricyclic compound with a similar structure.

Uniqueness: Butriptyline is unique in its relatively late introduction and atypical pharmacology compared to other tricyclic antidepressants. It has reduced sedative effects and a lower risk of interactions with other medications .

Properties

IUPAC Name

N,N,2-trimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N/c1-16(15-22(2)3)14-21-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALELTFCQZDXAMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1C2=CC=CC=C2CCC3=CC=CC=C13)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022715
Record name Butriptyline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35941-65-2
Record name Butriptyline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35941-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butriptyline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035941652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butriptyline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09016
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Butriptyline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTRIPTYLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z22441975X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Butriptyline?

A1: While this compound's exact mechanism of action remains unclear, it is believed to primarily exert its antidepressant effects by influencing the balance of neurotransmitters in the brain, particularly norepinephrine and serotonin. [, ]

Q2: How does this compound differ from other TCAs like Desipramine and Chlorimipramine in its interaction with neurotransmitter systems?

A2: Unlike Desipramine, which inhibits norepinephrine reuptake, this compound does not significantly affect the accumulation or metabolism of norepinephrine in the rat brain. [] It also shows weaker inhibition of serotonin uptake compared to Chlorimipramine. []

Q3: Does this compound interact with α-adrenoceptors?

A3: While this compound demonstrates affinity for α-adrenoceptor binding sites, its activity in this regard is weaker compared to other TCAs like Amitriptyline. [, ] Consequently, it does not potentiate thyrotropin-releasing hormone (TRH)-induced hyperthermia, a test used to identify antidepressants with α-adrenergic activity. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C21H27N, and its molecular weight is 293.44 g/mol.

Q5: How does this compound behave in aqueous solutions?

A5: this compound hydrochloride exhibits a micellar pattern of association in aqueous solutions, forming aggregates above a critical micelle concentration. [] This aggregation is influenced by factors like drug structure, drug concentration, and the presence of salts like NaCl. []

Q6: What is the half-life of this compound in human plasma?

A6: The half-life of this compound in plasma is approximately 20 hours and is not significantly affected by the formulation (conventional vs. sustained release). []

Q7: Has this compound been evaluated for its antidepressant efficacy in clinical trials?

A7: Yes, several clinical trials have investigated the antidepressant efficacy of this compound. A double-blind, controlled, multicenter trial found this compound to be superior to Amitriptyline in reducing depressive symptoms, with a better dropout rate and improvements in various factors of the Overall Depression Scale. [] Open studies in general practice settings also reported positive responses to this compound treatment in patients with non-psychotic depression. []

Q8: Was this compound effective in treating peptic ulcers in clinical trials?

A8: A double-blind, randomized trial investigated the effect of this compound on peptic ulcer healing in patients taking conventional antacids. [] The study did not show any significant benefit of this compound over placebo in accelerating ulcer healing. []

Q9: Are there reports of fatalities related to this compound overdose?

A9: Yes, there have been reported cases of fatal this compound overdoses. [] The compound was identified in biological fluids using techniques like mass spectrometry, gas chromatography, and Fourier transform-infrared spectroscopy. []

Q10: What analytical methods are used to determine this compound concentrations in biological samples?

A10: this compound can be quantified in serum using gas-liquid chromatography with a nitrogen-phosphorus detector. [] Another method involves gas chromatography with a flame ionization detector after extraction and derivatization. []

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